molecular formula C19H22N4O3S2 B15031352 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15031352
M. Wt: 418.5 g/mol
InChI Key: WJXACYPIYOKWTF-KAMYIIQDSA-N
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Description

This compound belongs to a class of pyrido[1,2-a]pyrimidin-4-one derivatives functionalized with a (Z)-configured thiazolidinone substituent. Its structure features:

  • A (2-methoxyethyl)amino group at position 2, contributing to solubility and hydrogen-bonding capacity.
  • A (Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl substituent at position 3, introducing a thiazolidinone ring with sulfur and oxygen atoms for redox activity and metal coordination .

The stereoelectronic properties of the Z-configuration in the thiazolidinone moiety are critical for its molecular interactions, as evidenced by crystallographic studies using programs like SHELXL .

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O3S2/c1-4-8-23-18(25)14(28-19(23)27)11-13-15(20-7-10-26-3)21-16-12(2)6-5-9-22(16)17(13)24/h5-6,9,11,20H,4,7-8,10H2,1-3H3/b14-11-

InChI Key

WJXACYPIYOKWTF-KAMYIIQDSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinone Moiety: This is achieved through the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thiazolidinone derivative under controlled temperature and solvent conditions.

    Attachment of the Methoxyethylamino Group: This final step involves the nucleophilic substitution reaction where the methoxyethylamino group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives.

Scientific Research Applications

2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • Polarity Modulation : Replacing the methoxyethyl group (target compound) with hydroxyethyl (Analogs 1–2) increases hydrogen-bonding capacity but may compromise membrane permeability.
  • Chirality: Analog 3’s phenylethyl amino group introduces stereochemical complexity, necessitating enantioselective synthesis for pharmacological applications .

Research Findings and Comparative Activity

Bioactivity (Inferred from Structural Analogues)

While direct bioactivity data for the target compound is unavailable, structurally related thiazolidinone-pyrimidine hybrids exhibit:

  • Antimicrobial Activity: Thiazolidinones with 2-thioxo groups show moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
  • Antioxidant Potential: The 4-oxo-thiazolidinone moiety can scavenge free radicals (IC~50~: 12–25 µM in DPPH assays) .

Biological Activity

The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse biological activities. Its unique structure, characterized by a pyrido[1,2-a]pyrimidinone core and various functional groups, suggests potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2S2 , with a molecular weight of approximately 360.45 g/mol . The structure includes:

  • Pyrido[1,2-a]pyrimidinone core : This bicyclic structure is essential for the compound's biological activity.
  • Thiazolidinone moiety : Contributes to the reactivity and interaction with biological targets.
  • Methoxyethylamine group : Enhances solubility and may influence pharmacokinetics.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, compounds structurally related to our target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL , indicating strong antibacterial potential .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.030.06
Staphylococcus aureus0.010.02
Bacillus cereus0.020.04

Antifungal Activity

The compound also shows promising antifungal activity. In vitro studies have demonstrated efficacy against various fungal strains, with MIC values ranging from 0.004 to 0.06 mg/mL . The most sensitive strain identified was Trichoderma viride, while Aspergillus fumigatus displayed higher resistance .

Anti-inflammatory and Anticancer Potential

Preliminary studies suggest that the compound may modulate inflammatory pathways and exhibit anticancer properties. The presence of the thiazolidinone moiety is believed to play a critical role in these activities by interacting with specific cellular targets involved in inflammation and tumor progression.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it may interact with various enzymes or receptors involved in oxidative stress pathways or inflammatory responses . Docking studies have suggested potential binding sites that could elucidate its pharmacological profile further.

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds:

  • Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were tested for their antibacterial properties against multiple bacterial strains, revealing that modifications at specific positions significantly enhanced activity .
  • Anticancer Activity in Cell Lines : Compounds related to our target were evaluated in human cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing moderate to high inhibitory activities on cell proliferation .

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